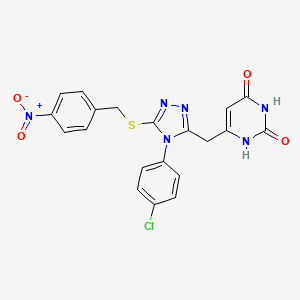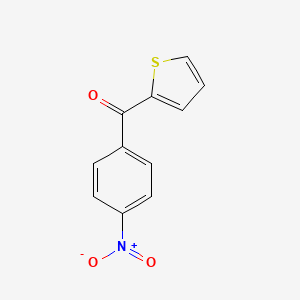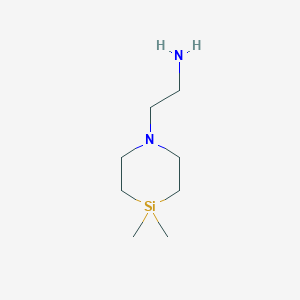![molecular formula C9H17NO B2405553 [1-(Oxan-4-yl)cyclopropyl]methanamine CAS No. 1492419-35-8](/img/structure/B2405553.png)
[1-(Oxan-4-yl)cyclopropyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[1-(Oxan-4-yl)cyclopropyl]methanamine” is a chemical compound with the CAS Number: 1492419-35-8 . It has a molecular weight of 155.24 . The IUPAC name for this compound is (1-(tetrahydro-2H-pyran-4-yl)cyclopropyl)methanamine . The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code for “[1-(Oxan-4-yl)cyclopropyl]methanamine” is 1S/C9H17NO/c10-7-9(3-4-9)8-1-5-11-6-2-8/h8H,1-7,10H2 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“[1-(Oxan-4-yl)cyclopropyl]methanamine” has a molecular weight of 155.24 . It is a liquid at room temperature . The compound is stored at a temperature of 4°C .Scientific Research Applications
Enantioselective Synthesis and Conformational Studies :
- A study by Demir et al. (2004) in "Helvetica Chimica Acta" explored the enantioselective synthesis of 2-(2-Arylcyclopropyl)glycines, which are conformationally restricted homophenylalanine analogs, starting from aromatic aldehydes and acetylfuran. This research is significant in the field of organic chemistry for the development of novel amino acids and peptides with potential therapeutic applications (Demir et al., 2004).
Synthesis and Characterization of Novel Compounds :
- Ganesh Shimoga and colleagues (2018) reported the successful synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine and similar compounds, which were characterized using various spectroscopic techniques. These studies contribute to the development of new chemical entities with potential applications in material science and drug development (Shimoga et al., 2018).
Antiviral Activity Evaluation :
- The antiviral activity of certain aminoadamantane derivatives, including methanamines, was evaluated by Kolocouris et al. (1994) in the "Journal of Medicinal Chemistry". These compounds showed inhibition of influenza A virus, suggesting their potential use in antiviral therapies (Kolocouris et al., 1994).
Cancer Research and Therapeutic Applications :
- Mbugua et al. (2020) in "ACS Omega" synthesized new palladium and platinum complexes based on Pyrrole Schiff Bases, including R-(furan-2-yl)methanamine derivatives. These complexes showed significant anticancer activity against various human cancer cell lines, indicating their potential as chemotherapeutic agents (Mbugua et al., 2020).
Molecular Docking and Antimicrobial Studies :
- The work by Preethi et al. (2021) in the "Asian Journal of Chemistry" involved the synthesis and characterization of Schiff base rare earth metal complexes with 1-(furan-2-yl) methanamine. These complexes showed promising antimicrobial and anticancer activities, highlighting their potential in biomedical applications (Preethi et al., 2021).
Chemical Synthesis and Catalysis :
- A study by Gillaspy et al. (1995) in "Tetrahedron Letters" described a method for forming cyclopropylamines, including the synthesis of tricyclopropylamine. This research contributes to advancements in synthetic methodologies in organic chemistry (Gillaspy et al., 1995).
Safety and Hazards
The safety information for “[1-(Oxan-4-yl)cyclopropyl]methanamine” includes several hazard statements: H302, H315, H318, H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle the compound safely.
properties
IUPAC Name |
[1-(oxan-4-yl)cyclopropyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c10-7-9(3-4-9)8-1-5-11-6-2-8/h8H,1-7,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGYHKMEMCKELD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2(CC2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1492419-35-8 |
Source


|
| Record name | [1-(oxan-4-yl)cyclopropyl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2405472.png)
![N-(4-methoxybenzyl)-4-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2405473.png)




![1-(3-Fluoro-4-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2405484.png)

![3-[[3-(Triazol-2-yl)azetidin-1-yl]methyl]benzonitrile](/img/structure/B2405486.png)


![N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-4-methylbenzenesulfonamide](/img/structure/B2405490.png)
![Spiro[2,4-dihydro-1H-quinoline-3,1'-cyclohexane];hydrochloride](/img/structure/B2405492.png)
